molecular formula C9H12N2O3 B1486294 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione CAS No. 1433194-55-8

7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione

Cat. No. B1486294
M. Wt: 196.2 g/mol
InChI Key: OKULXXCSDZPHQR-UHFFFAOYSA-N
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Description

“7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione” is a chemical compound with the molecular formula C9H18N2 . It is a liquid at room temperature . The IUPAC name for this compound is 7-methyl-2,7-diazaspiro[4.5]decane .


Molecular Structure Analysis

The InChI code for “7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione” is 1S/C9H18N2/c1-11-6-2-3-9(8-11)4-5-10-7-9/h10H,2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione” is 154.26 . It is a liquid at room temperature .

Scientific Research Applications

Structural Analysis

  • The compound's structural aspects have been studied, including its conformation and molecular arrangements. For example, Rohlíček et al. (2010) described its two connected rings and their conformations, highlighting the structure's intricacy and possible implications in various applications (Rohlíček et al., 2010).

Chemical Reactivity and Configuration

  • Research by Guerrero-Alvarez et al. (2004) focused on the chemical reactivity and relative configuration of similar diazaspiro[4.5]decanes. This analysis is vital for understanding the compound's behavior in different chemical environments (Guerrero-Alvarez et al., 2004).

Synthetic Pathways

  • Smith et al. (2016) developed synthetic pathways for similar spirocyclic compounds. This synthesis is crucial for pharmaceutical and chemical industries, where precise and efficient production methods are needed (Smith et al., 2016).

Novel Synthesis Methods

  • Pardali et al. (2021) reported a cost-effective synthesis method for related compounds. This kind of research is significant for reducing production costs in the pharmaceutical industry (Pardali et al., 2021).

Radioprotective Properties

  • Shapiro et al. (1968) investigated the potential radioprotective properties of a related compound, highlighting its possible application in radiation protection (Shapiro et al., 1968).

Mimics of Antibiotics

  • Research by Oh and Kohn (1992) on mimics of structurally novel antibiotics using related diazaspiro[4.5]decane compounds emphasizes their potential in antibiotic development (Oh & Kohn, 1992).

Conformational Analysis

  • Fernandez et al. (2002) described the synthesis of diazaspiro[4.5]decane derivatives for use in peptide synthesis, indicating their importance in the field of biochemistry and drug design (Fernandez et al., 2002).

Crystallographic Analysis

  • Graus et al. (2010) detailed the relationship between molecular and crystal structures of cyclohexane-5-spirohydantoin derivatives, providing insights into the solid-state chemistry of these compounds (Graus et al., 2010).

Safety And Hazards

The safety data sheet (SDS) for “7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione” can provide information on its hazards, handling precautions, and first aid measures . It’s always important to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

7-methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-11-7(13)2-3-9(8(11)14)4-6(12)10-5-9/h2-5H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKULXXCSDZPHQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2(C1=O)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione
Reactant of Route 2
7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione
Reactant of Route 3
7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione
Reactant of Route 4
7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione
Reactant of Route 5
7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione
Reactant of Route 6
7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione

Citations

For This Compound
1
Citations
K Weinberg, A Stoit, CG Kruse, MF Haddow… - Tetrahedron, 2013 - Elsevier
The synthesis and differential substitution/protection of a series of spirodiamine scaffolds are described. Methods for selective access to the two mono-N-methyl isomers based on 2,7-…
Number of citations: 23 www.sciencedirect.com

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